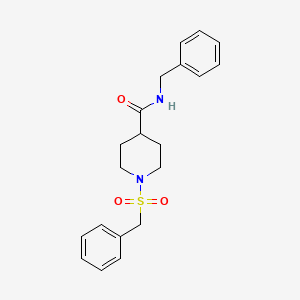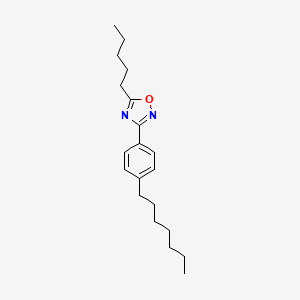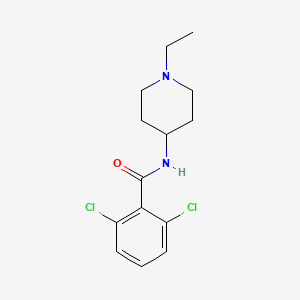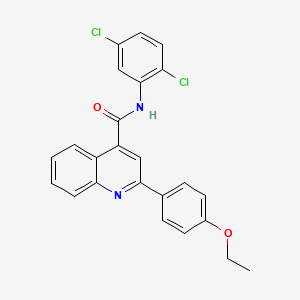![molecular formula C17H19FN6 B4581221 N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidinyl derivatives involves regioselective synthesis techniques and often results in the formation of complex structures through reactions such as thermal rearrangement. For instance, the reaction of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate can lead to the formation of 4-substituted-2-methyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-ones through a novel thermal rearrangement process (Sachdeva, Dolzhenko, & Chui, 2012). This highlights the complexity and specificity of reactions involved in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of pyrimidinyl compounds, such as N-(4,6-Dimethyl-2-Pyrimidinyl)-N'-[2-(5-Fluoro-1H-Indol-3-Yl)Ethyl]Guanidine, often involves detailed spectroscopic and X-ray diffraction analyses. These analyses provide insights into the compound's conformation, bond lengths, and angles, contributing to a better understanding of its chemical behavior and reactivity. The crystal structure analysis of similar compounds has revealed planar complexes joined by hydrogen bonds, showcasing the intricate molecular interactions that govern their stability and reactivity (Sobell, 1966).
Chemical Reactions and Properties
N-(4,6-Dimethyl-2-Pyrimidinyl)-N'-[2-(5-Fluoro-1H-Indol-3-Yl)Ethyl]Guanidine can participate in various chemical reactions, exhibiting a wide range of chemical properties. For example, reactions involving guanidine derivatives can lead to the formation of complex pyrimidine structures with significant biological activities. These reactions are crucial for the development of novel compounds with potential applications in medicine and agriculture (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Wissenschaftliche Forschungsanwendungen
Biochemical Research and Disease Models Research involving guanidine compounds offers significant insight into their biochemical roles and potential therapeutic applications. For instance, studies on polycystic kidney disease (PKD) have leveraged guanidine derivatives to understand disease mechanisms and explore treatment avenues. The PKD/Mhm rat model has been validated as a biochemical model for human PKD, demonstrating comparable alterations in guanidine compounds, which suggests potential for therapeutic targeting in renal insufficiencies (Torremans et al., 2006).
Genetic Polymorphisms and Drug Toxicity Investigations into the genetic basis of drug toxicity have identified the importance of dihydropyrimidine dehydrogenase (DPD) enzyme activity variations, influenced by genetic polymorphisms. These variations significantly affect the metabolism of fluoropyrimidine drugs, such as 5-fluorouracil, indicating a critical area of research for personalized medicine and the prediction of drug-related toxicities (Harris et al., 1991).
Pharmacogenetics and Chemotherapy Further studies have solidified the relationship between DPYD gene polymorphisms and fluoropyrimidine toxicity, offering pathways to mitigate severe adverse effects in cancer treatment through genetic screening. Identifying these polymorphisms before treatment can guide dosing adjustments or alternative therapies, highlighting a precision medicine approach to chemotherapy (Gross et al., 2008).
Metabolic Pathways and Liver Toxicity The toxicological profile of compounds related to guanidines, such as polyhexamethyleneguanidine hydrochloride (PHMG), underscores the importance of understanding metabolic pathways and their implications for organ toxicity. Research into the hepatotoxic effects of PHMG admixed with ethyl alcohol has revealed acute liver injury characterized by cholestatic hepatitis, providing essential data on the metabolic and toxicological risks associated with certain guanidine derivatives (Ostapenko et al., 2011).
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6/c1-10-7-11(2)23-17(22-10)24-16(19)20-6-5-12-9-21-15-4-3-13(18)8-14(12)15/h3-4,7-9,21H,5-6H2,1-2H3,(H3,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIINFPBTMFBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-dimethylpyrimidin-2-ylamino)(2-(5-fluoro-1H-indol-3-yl)ethylamino)methaniminium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)



![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)

![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)
